molecular formula C₁₉H₁₇N₅O₂.2CH₄O₃S B000724 Nafamostat mesylate CAS No. 82956-11-4

Nafamostat mesylate

Cat. No. B000724
CAS RN: 82956-11-4
M. Wt: 539.6 g/mol
InChI Key: SRXKIZXIRHMPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nafamostat mesylate is a synthetic serine protease inhibitor . It is a short-acting anticoagulant and is also used for the treatment of pancreatitis . It has potential antiviral and anti-cancer properties .


Synthesis Analysis

The in silico analysis suggested the potential of the newly designed nafamostat derivatives as anti-SARS-CoV-2 agents .


Molecular Structure Analysis

Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) .


Chemical Reactions Analysis

Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production .


Physical And Chemical Properties Analysis

Nafamostat mesylate has a molecular weight of 539.58 g/mol . It is a solid substance with a solubility of 30 mg/mL in water .

Scientific Research Applications

  • COVID-19 Treatment : Nafamostat mesylate exhibits potent inhibition of SARS-CoV-2 infection and cell fusion in vitro, indicating its potential as a treatment for COVID-19 (Yamamoto et al., 2020). It's also effective against MERS-CoV S protein-initiated cell fusion, further suggesting its suitability in COVID-19 treatment strategies (Yamamoto et al., 2020).

  • Anticancer Properties : Nafamostat mesylate shows promising effects in inhibiting cancer progression, including pancreatic, colorectal, gastric, gallbladder, and hepatocellular cancers (Chen et al., 2019).

  • Acute Pancreatitis Treatment : It is used in the treatment of acute pancreatitis and has shown effectiveness in preventing post-ERCP (Endoscopic Retrograde Cholangiopancreatography) pancreatitis (Zhang et al., 2020).

  • Systemic Lupus Erythematosus Treatment : Nafamostat mesylate has been effective in treating proteinuria and hypocomplementemia in a patient with systemic lupus erythematosus and nephrotic syndrome (Kono et al., 1996).

  • Neuroprotective Effects : It exhibits significant neuroprotective effects in neurovascular ischemia, reducing neuronal necrosis and apoptosis (Ghali & Ghali, 2020).

  • Anticoagulant in Renal Therapies : Nafamostat mesylate is used as an anticoagulant in continual renal replacement therapies, though it is associated with adverse effects like anaphylaxis (Kim et al., 2021).

  • Sepsis Treatment : Its administration during blood purification significantly reduced hospital and ICU mortality rates in sepsis patients (Kamijo et al., 2020).

  • Phlebitis Risk Factors : Nafamostat mesylate administration for three days in the ICU or HCU is associated with phlebitis in patients treated with the drug (Kotake et al., 2023).

  • Cardiopulmonary Arrest Risk : It can cause cardiopulmonary arrest during hemodialysis, a rare but life-threatening drawback (Shioya et al., 2022).

  • Coagulopathy Prediction in COVID-19 : Admission characteristics of COVID-19 patients could predict subsequent coagulopathy, potentially indicating the benefit of nafamostat mesylate (Osawa et al., 2020).

Safety And Hazards

Nafamostat mesylate is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Nafamostat mesylate has been identified as a potential therapy for COVID-19 . Clinical trials in Japan and Korea have begun . A study aimed to explore the optimal dosage of Nafamostat mesylate during continuous kidney replacement therapy in critically ill patients . Another study evaluated the anticancer effects of nafamostat mesylate on neuroblastoma cells .

properties

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKIZXIRHMPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046128
Record name Nafamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafamostat mesylate

CAS RN

82956-11-4
Record name Nafamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFAMOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D2T74921W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nafamostat mesylate
Reactant of Route 2
Reactant of Route 2
Nafamostat mesylate
Reactant of Route 3
Reactant of Route 3
Nafamostat mesylate
Reactant of Route 4
Nafamostat mesylate
Reactant of Route 5
Nafamostat mesylate
Reactant of Route 6
Nafamostat mesylate

Citations

For This Compound
2,350
Citations
K Doi, M Ikeda, N Hayase, K Moriya, N Morimura - Critical Care, 2020 - Springer
… In conclusion, nafamostat mesylate therapy in … nafamostat mesylate may be effective for critically ill Covid-19 patients. A clinical trial for the combination treatment of nafamostat mesylate …
Number of citations: 149 link.springer.com
M Hoffmann, S Schroeder… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… Notably, nafamostat mesylate, which is FDA approved for … Moreover, nafamostat mesylate blocked SARS-CoV-2 … , the proven safety of nafamostat mesylate, and its increased antiviral …
Number of citations: 472 journals.asm.org
MP Hernández-Mitre, SYC Tong, JT Denholm… - Clinical …, 2022 - Springer
… Nafamostat mesylate (nafamostat) is a drug licensed in Japan and Korea for indications including acute pancreatitis and disseminated intravascular coagulation. It is available only for …
Number of citations: 9 link.springer.com
X Chen, Z Xu, S Zeng, X Wang, W Liu, L Qian… - Frontiers in …, 2019 - frontiersin.org
Nafamostat mesylate (NM), a synthetic serine protease inhibitor first placed on the market by Japan Tobacco in 1986, has been approved to treat inflammatory-related diseases, such as …
Number of citations: 35 www.frontiersin.org
R Inokuchi, T Kuno, J Komiyama, K Uda… - Journal of Clinical …, 2021 - mdpi.com
… Nafamostat mesylate may be effective against coronavirus … to evaluate the effect of nafamostat mesylate in patients with … (n = 15,738) administered nafamostat mesylate within 2 days of …
Number of citations: 15 www.mdpi.com
T Hirayama, N Nosaka… - Journal of …, 2017 - jintensivecare.biomedcentral.com
… The NM used in this study was nafamostat mesylate (MEEK; Meiji Seika Pharma Co. Ltd, Tokyo, Japan), and the normal saline solution used in this study was Terumo (Terumo Corp., …
Number of citations: 23 jintensivecare.biomedcentral.com
CW Choi, DH Kang, GH Kim, JS Eum, SM Lee… - Gastrointestinal …, 2009 - Elsevier
… human, controlled study about nafamostat mesylate in the prevention of PEP. The objective of this study was to determine whether prophylactic nafamostat mesylate could decrease the …
Number of citations: 85 www.sciencedirect.com
JY Rhee - Journal of Cellular Immunology, 2021 - scientificarchives.com
… of Nafamostat mesylate in COVID-19. The therapeutic potential of Nafamostat mesylate in … This review summarizes the recent data on Nafamostat mesylate research in treating COVID…
Number of citations: 2 www.scientificarchives.com
Y Yan, J Yang, D Xiao, J Yin, M Song, Y Xu, L Zhao… - Antiviral research, 2022 - Elsevier
Epidemics caused by flaviviruses occur globally; however, no antiviral drugs treating flaviviruses infections have yet been developed. Nafamostat (NM) is a protease inhibitor approved …
Number of citations: 8 www.sciencedirect.com
TM Quinn, EE Gaughan, A Bruce, J Antonelli… - …, 2022 - thelancet.com
… One such drug is nafamostat mesylate. … Nafamostat Mesylate (nafamostat) is a synthetic protease inhibitor and … Nafamostat mesylate blocks activation of SARS-CoV-2: new treatment …
Number of citations: 33 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.